Defined Enantiomeric Identity vs. Racemic Mixture
The target compound is procured as a single, defined (R)-enantiomer (CAS 2061996-70-9), whereas the racemic mixture is an undefined blend of (R) and (S) forms. The specific rotation and absolute configuration of the (R)-form are documented via IUPAC naming and valid CAS registration, ensuring it is not the enantiomeric opposite (S)-1-(5-Chloropyridin-3-yl)ethanamine (CAS 1213887-83-2) . The vendor-provided analytical certificate for the (R)-enantiomer includes NMR, HPLC purity, and GC data specific to this stereoisomer batch .
| Evidence Dimension | Stereochemical Identity and Purity Documentation |
|---|---|
| Target Compound Data | Assigned (R)-configuration per IUPAC; verified by NMR, HPLC, GC with batch-specific QC data; CAS 2061996-70-9 |
| Comparator Or Baseline | Racemic 1-(5-chloropyridin-3-yl)ethanamine (no discrete CAS for racemate found in supplier catalogs, indicating it is rarely offered as a characterized product) |
| Quantified Difference | The (R)-dihydrochloride is a single stereoisomer with traceable analytical documentation, in contrast to the racemate which is not routinely supplied as a defined product. |
| Conditions | Supplier quality control documentation standards (Bidepharm, Leyan) |
Why This Matters
This ensures experimental reproducibility and eliminates a critical variable in asymmetric synthesis, where a racemic mixture or wrong enantiomer would yield an entirely different or inactive product.
